molecular formula C8H6N2O2 B155636 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 112766-32-2

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No. B155636
M. Wt: 162.15 g/mol
InChI Key: QLGJLBPWOCDQQM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These are compounds containing a pyrrolopyridine moiety, which is a fused ring structure of a pyrrole and a pyridine ring. This particular compound has a carboxylic acid functional group at the 6-position of the pyrrolopyridine skeleton.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been explored in various studies. For instance, a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid was used to prepare 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . Another approach involved the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide, which was then cyclized to form a pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acid derivative .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized in several studies. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of the natural plant growth hormone indole-3-acetic acid .

Chemical Reactions Analysis

Pyrrolopyridine derivatives undergo various chemical reactions. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Additionally, the functionalization reactions of pyrazole carboxylic acid derivatives with 2,3-diaminopyridine have been studied, leading to the formation of pyrazole carboxamide and imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Lichitsky et al. (2010) described the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. This synthesis is crucial for the development of compounds in this chemical class (Lichitsky et al., 2010).
    • Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar pyridine derivatives. This study aids in understanding the molecular properties of these compounds (Bahgat et al., 2009).
  • Molecular Interaction and Bonding :

    • A study by Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and related compounds to examine the occurrence of carboxylic acid-pyridine supramolecular synthons. This research is significant for crystal engineering strategies (Vishweshwar et al., 2002).
  • Catalytic Reactions and Compound Development :

    • Suresh et al. (2013) described the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids, leading to the synthesis of 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines. These reactions are crucial for the development of novel chemical entities (Suresh et al., 2013).
  • Pharmacological Research :

    • Miyachi et al. (2019) reported the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. These findings contribute to the understanding of the pharmacological potential of these compounds (Miyachi et al., 2019).

Future Directions

The future directions for research on 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could have significant implications for the development of new cancer therapies .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGJLBPWOCDQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625907
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

CAS RN

112766-32-2
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Griffith, RL Dow, K Huard… - Journal of medicinal …, 2013 - ACS Publications
Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step in de novo lipogenesis and plays a crucial role in the regulation of fatty acid oxidation. Alterations in lipid metabolism …
Number of citations: 40 pubs.acs.org
DA Griffith, DW Kung, WP Esler, PA Amor… - Journal of medicinal …, 2014 - ACS Publications
Acetyl-CoA carboxylase (ACC) inhibitors offer significant potential for the treatment of type 2 diabetes mellitus (T2DM), hepatic steatosis, and cancer. However, the identification of tool …
Number of citations: 79 pubs.acs.org

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